molecular formula C13H13N3O2 B2754873 N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide CAS No. 2248847-38-1

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide

Cat. No.: B2754873
CAS No.: 2248847-38-1
M. Wt: 243.266
InChI Key: CFCDNYPYWOABRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyanoacetamides, which might be similar to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N-dimethylformamide followed by cycloalkylation with 1,2-dibromoethane .


Chemical Reactions Analysis

N-cyanoacetamides, a related class of compounds, are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthetic Versatility in Medicinal Chemistry

N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide, as part of the 4-oxoquinoline family, demonstrates significant importance in the field of medicinal chemistry due to its synthetic versatility and potential for various biological activities. Research by Batalha et al. (2019) explores the regioselectivity of N-alkylation reactions within similar 4-oxoquinoline derivatives, emphasizing their pharmacological relevance, particularly in antibacterial and antiviral applications. The study highlights the critical role of the carboxamide unit linked to the 4-oxoquinoline core in enhancing biological activities, which is pertinent to understanding the broader applications of this compound in drug development (Batalha et al., 2019).

Anticancer Potential

Further extending the utility of 4-oxoquinoline derivatives, research into novel 1,2-dihydroquinoline-3-carboxylic acid derivatives has shown promising anticancer effects against the breast cancer MCF-7 cell line. Gaber et al. (2021) synthesized new compounds within this class and evaluated their efficacy, finding that certain derivatives exhibited significant anticancer activity. This suggests that modifications to the 4-oxoquinoline structure, akin to those in this compound, could lead to potent anticancer agents, thereby underscoring the compound's potential in oncological research (Gaber et al., 2021).

Future Directions

The future directions for research on a compound like “N-(Cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide” could include further exploration of its potential as a systemic acquired resistance (SAR) inducer in plants . Additionally, the development of new or more potent chemical inducers through rational design could be a promising area of future research .

Properties

IUPAC Name

N-(cyanomethyl)-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16-11-5-3-2-4-9(11)10(8-12(16)17)13(18)15-7-6-14/h2-5,10H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCDNYPYWOABRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C2=CC=CC=C21)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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